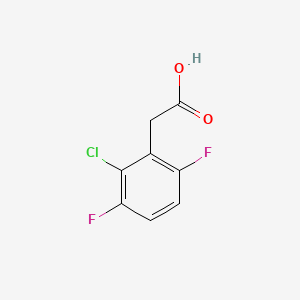

2-Chloro-3,6-difluorophenylacetic acid

Description

Structural Classification and Nomenclature

The systematic identification and classification of a chemical compound are crucial for unambiguous communication within the scientific community. This is achieved through standardized nomenclature systems and unique registry numbers.

IUPAC Name: 2-(3-chloro-2,6-difluorophenyl)acetic acid

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. The IUPAC name for this compound is 2-(3-chloro-2,6-difluorophenyl)acetic acid. This name precisely describes the molecular structure: an acetic acid molecule where one of the hydrogen atoms on the second carbon is substituted with a 3-chloro-2,6-difluorophenyl group.

Chemical Abstract Service (CAS) Registry Number: 261762-53-2 (also listed as 261762-52-1)

The Chemical Abstracts Service (CAS) assigns a unique numerical identifier to every chemical substance. The primary CAS Registry Number for this compound is 261762-53-2. cookechem.comechemi.combldpharm.comsigmaaldrich.com An alternative CAS number, 261762-52-1, is also associated with this chemical entity, often under the synonym (2-chloro-3,6-difluorophenyl)acetic acid. cymitquimica.comguidechem.com

Molecular Formula and Molecular Weight

The molecular formula of 2-Chloro-3,6-difluorophenylacetic acid is C₈H₅ClF₂O₂. cookechem.comechemi.comcymitquimica.com This formula indicates that each molecule is composed of eight carbon atoms, five hydrogen atoms, one chlorine atom, two fluorine atoms, and two oxygen atoms. The molecular weight of the compound is approximately 206.57 g/mol . cookechem.comechemi.comsigmaaldrich.comcymitquimica.com

| Property | Value |

| IUPAC Name | 2-(3-chloro-2,6-difluorophenyl)acetic acid |

| CAS Registry Number | 261762-53-2, 261762-52-1 cymitquimica.comguidechem.com |

| Molecular Formula | C₈H₅ClF₂O₂ cookechem.comechemi.comcymitquimica.com |

| Molecular Weight | ~206.57 g/mol cookechem.comechemi.comsigmaaldrich.comcymitquimica.com |

Molecular Architecture and Structural Characteristics

The spatial arrangement of atoms and functional groups within a molecule dictates its chemical behavior. The molecular architecture of this compound is defined by its substituted aromatic core and the attached carboxylic acid side chain.

Phenyl Ring Substitution Pattern (Chlorine at position 3, Fluorine at positions 2 and 6)

The core of the molecule is a phenyl ring, a hexagonal ring of six carbon atoms. This ring is trisubstituted with one chlorine atom and two fluorine atoms. According to IUPAC nomenclature, the carbon atom of the phenyl ring that is attached to the acetic acid side chain is designated as position 1. Consequently, the substituents are located at position 3 (chlorine) and positions 2 and 6 (fluorine). This specific substitution pattern is a key feature of the molecule's structure.

Acetic Acid Side Chain at Position 1

An acetic acid side chain (-CH₂COOH) is attached to the first carbon atom of the phenyl ring. This functional group consists of a methylene (B1212753) bridge (-CH₂-) connected to a carboxyl group (-COOH). The presence of the carboxylic acid group makes the compound acidic and provides a reactive site for various chemical transformations.

Planar Aromatic System and Bond Polarization

The core of this compound is its planar benzene (B151609) ring, an aromatic system that is significantly influenced by its substituents. The chlorine and two fluorine atoms are highly electronegative and exert strong electronic effects on the ring. These effects are primarily twofold: the inductive effect (-I) and the resonance effect (+R).

The inductive effect is the withdrawal of electron density from the ring through the sigma (σ) bonds due to the high electronegativity of the halogen atoms. libretexts.orglibretexts.org Fluorine is the most electronegative element, followed by chlorine, meaning both types of halogens pull electron density away from the aromatic ring, making the ring electron-deficient. libretexts.org This withdrawal of electrons polarizes the carbon-fluorine (C-F) and carbon-chlorine (C-Cl) bonds, creating partial positive charges on the ring carbons attached to the halogens and partial negative charges on the halogens themselves.

The resonance effect involves the donation of electron density from the lone pairs of the halogen atoms into the aromatic pi (π) system. libretexts.org This donation increases electron density, particularly at the ortho and para positions relative to the halogen. quora.com However, for halogens, the inductive effect is generally stronger than the resonance effect, resulting in a net deactivation of the ring towards electrophilic aromatic substitution compared to unsubstituted benzene. quora.comstackexchange.com

There is a crucial difference between fluorine and chlorine in this regard. The 2p orbital of fluorine can overlap more effectively with the 2p orbital of carbon in the benzene ring, leading to a more significant resonance donation compared to the less effective overlap between chlorine's 3p orbital and carbon's 2p orbital. stackexchange.comquora.com Despite this, the powerful inductive effect of fluorine still dominates. In this compound, the cumulative electron-withdrawing nature of the three halogen substituents profoundly influences the molecule's reactivity and electronic distribution within the planar aromatic system.

Significance in Contemporary Organic and Medicinal Chemistry

Halogenated phenylacetic acids, including this compound, are significant compounds in modern organic and medicinal chemistry. The incorporation of halogen atoms, particularly fluorine, into organic molecules can dramatically alter their physical, chemical, and biological properties. This has made such compounds valuable building blocks for creating new molecules with desired functions.

Role as a Key Synthetic Intermediate for Fluoro- and Chloro-Phenylacetic Acids

This compound serves as a key synthetic intermediate. Its structure contains multiple reactive sites, allowing for further chemical modification. Phenylacetic acid derivatives are precursors in various synthetic pathways. google.com The presence of the chloro and fluoro groups on the phenyl ring makes this compound a valuable starting material for constructing more elaborate molecules that require this specific substitution pattern. Chemical suppliers categorize it as a "Fluorinated Building Block," highlighting its role in synthesis. labnovo.com Its utility lies in its ability to introduce the 2-chloro-3,6-difluorophenyl moiety into larger, more complex target molecules, which may be investigated for applications in pharmaceuticals or agrochemicals.

Contribution to Fluorinated Organic Compound Chemistry

The field of fluorinated organic chemistry has expanded significantly due to the unique properties that fluorine atoms impart to a molecule. The substitution of hydrogen with fluorine can lead to increased metabolic stability, enhanced lipophilicity, and altered binding affinities to biological targets. These modifications are highly sought after in drug design and the development of new agrochemicals. Compounds like this compound contribute to this field by providing a ready-made scaffold containing fluorine atoms in specific positions. innospk.com This allows chemists to systematically study the effects of fluorine substitution and to design molecules with improved efficacy and properties. The presence of both fluorine and chlorine offers additional modulation of the molecule's steric and electronic profile.

Emerging Research Applications in Functional Molecule Design

While specific, large-scale applications of this compound itself are not widely documented in mainstream products, its importance is in the design and synthesis of new functional molecules. Its structural analog, 2-Chloro-3,6-Difluorobenzaldehyde, is noted as a pivotal intermediate in organic synthesis for creating advanced materials, pharmaceuticals, and agrochemicals. innospk.com By extension, the corresponding carboxylic acid serves a similar role as a precursor in the development of novel compounds. Researchers utilize such building blocks to construct complex molecules for investigation in various fields, including materials science and medicinal chemistry. The ongoing exploration of new pharmaceuticals and agrochemicals ensures a continued demand for specialized intermediates like this compound in the design of next-generation functional molecules.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-chloro-3,6-difluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O2/c9-8-4(3-7(12)13)5(10)1-2-6(8)11/h1-2H,3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLEIKDZPBYTKEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)CC(=O)O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261762-52-1 | |

| Record name | 2-Chloro-3,6-difluorobenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261762-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 261762-52-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Production

Laboratory-Scale Synthetic Approaches

On a laboratory scale, the synthesis of 2-Chloro-3,6-difluorophenylacetic acid can be achieved through a couple of primary strategies. These methods offer flexibility and are adaptable to standard laboratory equipment.

Synthesis from Brominated Precursors

One common approach involves the use of brominated precursors, which can be converted to the desired carboxylic acid. A key intermediate in this route is 2-Chloro-3,6-difluorobenzyl bromide. The synthesis of this precursor can be accomplished through the bromination of 2-Chloro-3,6-difluorotoluene. The subsequent conversion of the benzyl (B1604629) bromide to the phenylacetic acid is a critical step.

While a specific optimized procedure for the hydrolysis of 2-Chloro-3,6-difluorobenzyl bromide using aqueous potassium hydroxide (B78521) (KOH) at elevated temperatures is not extensively detailed in publicly available literature, general methodologies for the hydrolysis of benzyl halides are well-established. These reactions typically involve the nucleophilic substitution of the bromide with a hydroxide ion. The use of a strong base like KOH in an aqueous medium, often heated to reflux, can drive the reaction towards the formation of the corresponding benzyl alcohol, which can be further oxidized to the carboxylic acid. Alternatively, direct conversion to the acid can be explored through methods like the reaction with cyanide followed by hydrolysis.

A two-step process is a common route for converting benzyl bromide to phenylacetic acid. The first step involves a nucleophilic substitution with sodium cyanide to form benzyl nitrile. This is followed by the hydrolysis of the nitrile in the presence of an aqueous acid to yield 2-phenylacetic acid.

Another approach is the malonic ester synthesis. In this method, benzyl bromide is reacted with sodium ethoxide and diethyl malonate. The resulting product is then hydrolyzed, acidified, and heated to induce decarboxylation, ultimately yielding phenylacetic acid.

| Step | Reagents | Intermediate/Product |

| 1 | Sodium Cyanide (NaCN) | 2-Chloro-3,6-difluorobenzyl cyanide |

| 2 | Aqueous Acid (H₃O⁺) | This compound |

| Alternative Step 1 | Sodium Ethoxide, Diethyl Malonate | Diethyl (2-Chloro-3,6-difluorobenzyl)malonate |

| Alternative Step 2 | NaOH, H₂O then HCl, Δ | This compound |

For the hydrolysis of a benzyl bromide, typical reaction conditions would involve refluxing the substrate with an aqueous solution of a base like KOH. The reaction progress can be monitored by techniques such as Thin-Layer Chromatography (TLC).

The workup procedure for such a reaction generally involves cooling the reaction mixture, followed by acidification with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid product can then be collected by filtration. To purify the product, solvent extraction is a common technique. The crude product is dissolved in an organic solvent, and the organic layer is washed with water to remove any inorganic impurities. The organic solvent is then evaporated to yield the purified product.

A general workup could proceed as follows:

Cool the reaction mixture to room temperature.

Acidify the mixture with a suitable acid (e.g., 10% hydrochloric acid) to precipitate the crude phenylacetic acid.

Extract the aqueous mixture with an organic solvent.

Dry the organic phase.

Remove the solvent under reduced pressure to obtain the crude product.

The purity of the synthesized this compound is crucial for its subsequent applications. Several analytical techniques are employed for this purpose.

Thin-Layer Chromatography (TLC) is a quick and effective method to qualitatively assess the purity of the product and to monitor the progress of the reaction. By comparing the Rf value of the product with that of the starting material, one can determine if the reaction has gone to completion.

Mass Spectrometry (MS) provides information about the molecular weight of the compound, confirming the identity of the synthesized product. The mass spectrum will show a molecular ion peak corresponding to the mass of this compound. Combination techniques like TLC-MS allow for the direct analysis of spots from a TLC plate, providing both separation and identification. nih.gov

Diazotization-Addition and Hydrolysis Sequences

A versatile method for the synthesis of fluorophenylacetic acids involves a sequence of diazotization, addition, and hydrolysis reactions. This approach is particularly useful for introducing the acetic acid moiety to a fluorinated aromatic ring.

This synthetic route, often referred to as a Meerwein arylation, typically begins with a fluoro-substituted aniline (B41778). google.com The aniline is first converted to a diazonium salt using a diazo reagent, such as sodium nitrite (B80452), in the presence of a strong acid.

The resulting diazonium salt is then reacted with an electron-poor alkene, such as vinylidene chloride, in the presence of a copper catalyst (Cu-series catalyst). This addition reaction forms a chlorinated intermediate. The final step is the hydrolysis of this intermediate, typically under acidic conditions, to yield the desired fluorophenylacetic acid. google.com

The general reaction scheme is as follows:

Diazotization: A fluoroaniline (B8554772) is treated with a diazo reagent and acid to form a diazonium salt.

Addition (Meerwein Arylation): The diazonium salt reacts with vinylidene chloride, catalyzed by a copper salt, to form a trichloroethylbenzene derivative.

Hydrolysis: The intermediate is hydrolyzed to produce the final fluorophenylacetic acid.

| Reaction Stage | Key Reagents | Intermediate Formed |

| Diazotization | Fluoroaniline, Diazo Reagent, Acid | Diazonium Salt |

| Addition | Vinylidene Chloride, Cu-Series Catalyst | Difluorophenyl trichloroethane |

| Hydrolysis | Acid | Fluoro phenylacetic acid |

Hydrolysis of Intermediate Compounds

A common and effective method for the synthesis of phenylacetic acids is the hydrolysis of corresponding benzyl cyanides (phenylacetonitriles). This two-stage process first involves the conversion of a suitable precursor to the nitrile, followed by hydrolysis to the carboxylic acid. The hydrolysis can be catalyzed by either acid or base. libretexts.orgchemistrysteps.com

Under acidic conditions, the nitrile is typically heated under reflux with a dilute mineral acid, such as hydrochloric acid. libretexts.org The reaction proceeds through the formation of an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. chemistrysteps.com

Alternatively, alkaline hydrolysis involves heating the nitrile with an aqueous solution of a base like sodium hydroxide. libretexts.org This process yields the salt of the carboxylic acid and ammonia (B1221849) gas. To obtain the free carboxylic acid, the reaction mixture must be subsequently acidified. libretexts.org

Exploration of Alternative Precursors and Reaction Pathways

Several alternative synthetic routes can be envisaged for the preparation of this compound, drawing from established methodologies for similar halogenated aromatic acids.

One potential pathway is the Willgerodt-Kindler reaction . This reaction transforms an aryl alkyl ketone into a thioamide, which can then be hydrolyzed to the corresponding carboxylic acid. wikipedia.org In the context of synthesizing the target molecule, a plausible precursor would be 2'-chloro-3',6'-difluoroacetophenone. The reaction is typically carried out with sulfur and an amine, such as morpholine. wikipedia.org Modern variations of this reaction may utilize microwave-assisted heating to improve yields and reaction times.

Another promising alternative is through palladium-catalyzed carbonylation reactions . These methods have become powerful tools for the synthesis of carboxylic acids and their derivatives. For instance, a palladium catalyst can facilitate the carbonylation of aryl halides or other suitable precursors under a carbon monoxide atmosphere. While specific applications to this compound are not detailed in the available literature, related transformations, such as the palladium-catalyzed carbonylation of difluoroalkyl bromides, have been reported, showcasing the potential of this approach for synthesizing fluorinated compounds.

Process Optimization for Research and Manufacturing

The efficiency and scalability of any synthetic route are paramount for both research and commercial production. Optimization efforts typically focus on improving reaction yields, enhancing selectivity, and developing protocols suitable for large-scale operations.

Reaction Efficiency and Yield Enhancement Strategies

Key parameters that are often optimized include reaction temperature, pressure, solvent, and the stoichiometry of reactants. The choice of solvent can significantly impact the solubility of reactants and intermediates, thereby influencing reaction rates.

Below is a table illustrating the impact of varying reaction conditions on the yield of a related fluorinated phenylacetic acid synthesis.

| Precursor | Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Yield (%) |

| 2,3-difluorobenzyl chloride | Cobalt tetracarbonyl sodium | Methanol | 80 | 10 | 89.6 |

| 2,3-difluorobenzyl chloride | Cobalt tetracarbonyl potassium | Methanol | 80 | 10 | 84.6 |

| 2,3-difluorobenzyl chloride | Cobalt tetracarbonyl sodium | Ethanol | 80 | 10 | - |

This data is based on the synthesis of 2,3-difluorophenylacetic acid and is presented for illustrative purposes. wikipedia.org

Catalyst Systems for Improved Selectivity and Rate (e.g., Pd-catalyzed couplings for halogen replacement)

The choice of catalyst is a critical factor in modern organic synthesis, profoundly influencing the rate, selectivity, and efficiency of a reaction. For the synthesis of halogenated aromatic compounds, palladium-based catalysts are particularly prominent.

In the context of carbonylation reactions, various palladium complexes have been shown to be effective. The ligand coordinated to the palladium center plays a crucial role in the catalytic cycle, influencing steps such as oxidative addition and reductive elimination. For example, the use of specific phosphine (B1218219) ligands can accelerate key steps in the catalytic cycle of decarbonylative fluoroalkylation reactions.

For syntheses involving the formation of carbon-carbon bonds, such as in Suzuki or Heck couplings that might be employed in alternative synthetic strategies, the selection of the palladium catalyst and ligands is paramount to achieving high yields and selectivity.

In the synthesis of the related 2,3-difluorophenylacetic acid via carbonylation, cobalt catalysts such as cobalt tetracarbonyl sodium and cobalt tetracarbonyl potassium have been utilized. wikipedia.org Comparative studies have shown that cobalt tetracarbonyl sodium can be the preferred catalyst in certain instances. wikipedia.org

Development of Scalable Synthetic Protocols

The transition from a laboratory-scale synthesis to a large-scale industrial process presents numerous challenges. A scalable protocol must be robust, safe, cost-effective, and environmentally acceptable. For the synthesis of compounds like this compound, this would involve a thorough evaluation of each unit operation.

Key considerations for developing a scalable synthesis include:

Raw Material Sourcing: The availability and cost of starting materials are critical factors.

Reaction Conditions: Preference is given to reactions that can be run at or near atmospheric pressure and at moderate temperatures to minimize energy consumption and the need for specialized equipment.

Solvent Selection: The choice of solvent should consider factors such as toxicity, environmental impact, and ease of recovery and recycling.

Work-up and Purification: The purification methods must be amenable to large-scale operations. Crystallization is often preferred over chromatography for final product purification due to its scalability and cost-effectiveness.

Process Safety: A thorough hazard evaluation of all reactants, intermediates, and reaction conditions is essential.

Reactivity and Mechanistic Transformations

Aromatic Ring Reactivity

The presence of two fluorine atoms and one chlorine atom significantly influences the electronic and steric properties of the benzene (B151609) ring, making it susceptible to certain types of reactions while potentially hindering others. The strong electron-withdrawing nature of the halogen substituents deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the aromatic ring in 2-Chloro-3,6-difluorophenylacetic acid makes it a suitable substrate for nucleophilic aromatic substitution (SNAr) reactions. In these reactions, a nucleophile attacks the aromatic ring, leading to the displacement of one of the halogen atoms. The regioselectivity of this substitution is influenced by the nature of the leaving group and the reaction conditions.

The high electronegativity of fluorine often makes it a good leaving group in SNAr reactions, particularly when positioned ortho or para to strong electron-withdrawing groups. In the case of this compound, the fluorine atom at the 6-position is ortho to the chloro substituent and the acetic acid side chain, potentially making it susceptible to displacement by strong nucleophiles in the presence of a strong base. The use of strong bases is often necessary to facilitate the formation of the Meisenheimer complex, a key intermediate in the SNAr mechanism.

The chlorine atom at the 2-position can also be a target for substitution, particularly through transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, have become powerful tools for the formation of carbon-carbon bonds by replacing aryl halides with various organic groups. libretexts.org

For the Suzuki-Miyaura coupling of this compound, the C-Cl bond is generally more reactive towards oxidative addition to a palladium(0) catalyst than the C-F bonds. nih.gov This differential reactivity allows for the selective replacement of the chlorine atom. The reaction would typically involve the coupling of the aryl chloride with an organoboron reagent (e.g., a boronic acid or a boronic ester) in the presence of a palladium catalyst and a base. The choice of ligands for the palladium catalyst is crucial for achieving high efficiency and selectivity, especially with less reactive aryl chlorides. nih.gov

Table 1: Hypothetical Suzuki-Miyaura Coupling Reaction of a this compound derivative

| Entry | Aryl Halide Derivative | Boronic Acid | Catalyst | Base | Solvent | Product |

| 1 | Methyl (2-chloro-3,6-difluorophenyl)acetate | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/Water | Methyl (3,6-difluoro-[1,1'-biphenyl]-2-yl)acetate |

| 2 | Methyl (2-chloro-3,6-difluorophenyl)acetate | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/Water | Methyl (3,6-difluoro-4'-methoxy-[1,1'-biphenyl]-2-yl)acetate |

This table is illustrative and based on general knowledge of Suzuki-Miyaura reactions. Specific experimental conditions and outcomes for this compound may vary.

Influence of Halogen Substituents on Electronic and Steric Properties

The halogen substituents on the aromatic ring of this compound exert a profound influence on its reactivity.

Electronic Effects: Fluorine and chlorine are highly electronegative atoms that withdraw electron density from the aromatic ring through the inductive effect (-I effect). This electron withdrawal deactivates the ring towards electrophilic attack but is a prerequisite for nucleophilic aromatic substitution. The halogens also possess lone pairs of electrons that can be donated to the ring via the resonance effect (+M effect). While this effect is generally weaker than the inductive effect for halogens, it can influence the regioselectivity of substitution reactions by increasing electron density at the ortho and para positions relative to the meta position. rafflesuniversity.edu.inlibretexts.orgaakash.ac.inlibretexts.orgbyjus.com

Steric Effects: The presence of substituents at the 2, 3, and 6 positions creates a sterically hindered environment around the aromatic ring. The chlorine atom at the 2-position and the fluorine atom at the 6-position flank the acetic acid side chain. This steric hindrance can influence the approach of reagents to the aromatic ring and the carboxylic acid group, potentially affecting reaction rates and the feasibility of certain transformations.

Carboxylic Acid Moiety Transformations

The carboxylic acid group in this compound is a versatile functional handle that can undergo a variety of chemical transformations.

Esterification Reactions

One of the most common reactions of carboxylic acids is esterification, which involves the conversion of the carboxylic acid into an ester. This is typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst.

A standard method for the esterification of this compound would be the Fischer esterification, which involves heating the carboxylic acid with an alcohol, such as methanol, in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or the water formed during the reaction is removed.

Table 2: Fischer Esterification of this compound

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product |

| This compound | Methanol (excess) | Concentrated H₂SO₄ | Reflux | Methyl (2-chloro-3,6-difluorophenyl)acetate |

The mechanism of the Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst, which activates the carbonyl carbon towards nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the protonated ester. Deprotonation of this species gives the final ester product and regenerates the acid catalyst.

Amidation Reactions (e.g., using EDCl/HOBt coupling)

The formation of amides from carboxylic acids is a fundamental transformation in organic synthesis. For this compound, amidation can be efficiently achieved using peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt). peptide.comluxembourg-bio.combachem.com This method is widely employed due to its mild reaction conditions and high yields.

The reaction mechanism commences with the activation of the carboxylic acid group of this compound by EDCl. The carbodiimide (B86325) protonates the carboxylic acid, forming a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack. However, it can also rearrange to a stable N-acylurea, which is a common side reaction. bachem.com

To prevent this rearrangement and minimize the risk of racemization if the α-carbon were chiral, HOBt is introduced. bachem.com HOBt acts as a nucleophile, reacting with the O-acylisourea intermediate to form an activated HOBt ester. This new intermediate is more stable than the O-acylisourea but still highly reactive towards amines. The subsequent addition of a primary or secondary amine to the reaction mixture leads to a nucleophilic attack on the carbonyl carbon of the HOBt ester, forming the desired amide and regenerating HOBt. nih.gov

Table 1: Key Reagents in EDCl/HOBt Amidation

| Reagent | Function |

| This compound | Carboxylic acid substrate |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) | Coupling agent, activates the carboxylic acid |

| 1-Hydroxybenzotriazole (HOBt) | Additive, minimizes side reactions and racemization |

| Amine (R-NH₂) | Nucleophile, forms the amide bond |

Reduction of the Carboxylic Acid Group (e.g., to form alcohols with LiAlH₄)

The carboxylic acid group of this compound can be reduced to a primary alcohol, 2-(2-Chloro-3,6-difluorophenyl)ethanol, using a powerful reducing agent like Lithium aluminum hydride (LiAlH₄). libretexts.orgmasterorganicchemistry.com Weaker reducing agents such as sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce carboxylic acids. libretexts.orgyoutube.com

The reduction process is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. The mechanism involves several steps. Initially, the acidic proton of the carboxylic acid reacts with a hydride ion from LiAlH₄ in an acid-base reaction, producing hydrogen gas and a lithium carboxylate salt. youtube.comyoutube.com

Subsequently, the carboxylate is attacked by another hydride ion from LiAlH₄, forming a tetrahedral intermediate. This intermediate then eliminates a metal oxide species to yield an aldehyde. The aldehyde is more reactive than the starting carboxylic acid and is immediately reduced by another equivalent of LiAlH₄ to form an alkoxide. Finally, protonation of the alkoxide during the aqueous workup furnishes the primary alcohol. libretexts.orgyoutube.com

Table 2: Stages of Carboxylic Acid Reduction with LiAlH₄

| Stage | Description |

| 1. Deprotonation | The acidic proton of the carboxylic acid reacts with a hydride. |

| 2. Nucleophilic Attack | A hydride ion attacks the carbonyl carbon of the carboxylate. |

| 3. Aldehyde Formation | The tetrahedral intermediate collapses, forming an aldehyde. |

| 4. Aldehyde Reduction | The aldehyde is rapidly reduced to an alkoxide. |

| 5. Protonation | The alkoxide is protonated during workup to yield the primary alcohol. |

Formation of Acid Halides (e.g., acyl chlorides using SOCl₂)

This compound can be readily converted into its corresponding acyl chloride, 2-Chloro-3,6-difluorophenylacetyl chloride, by treatment with thionyl chloride (SOCl₂). libretexts.orgchemguide.co.uklibretexts.org This transformation is a common method for activating carboxylic acids, as acyl chlorides are significantly more reactive towards nucleophiles. chemguide.co.uk

The reaction mechanism begins with the nucleophilic attack of the carboxylic acid's hydroxyl oxygen onto the sulfur atom of thionyl chloride. This is followed by the departure of a chloride ion, resulting in the formation of a chlorosulfite intermediate. libretexts.org The chloride ion then acts as a nucleophile and attacks the carbonyl carbon of the intermediate. chemistrysteps.com

A subsequent reformation of the carbonyl double bond leads to the elimination of the chlorosulfite group, which decomposes into sulfur dioxide (SO₂) gas and another chloride ion. chemistrysteps.com The evolution of gaseous byproducts (SO₂ and HCl, formed from the initial proton loss) helps to drive the reaction to completion. chemguide.co.uk

Table 3: Reagents and Products in Acyl Chloride Formation

| Compound | Role |

| This compound | Starting material |

| Thionyl chloride (SOCl₂) | Reagent for chlorination |

| 2-Chloro-3,6-difluorophenylacetyl chloride | Product (Acyl chloride) |

| Sulfur dioxide (SO₂) | Gaseous byproduct |

| Hydrogen chloride (HCl) | Gaseous byproduct |

Advanced Reaction Pathways

Cyclization Reactions (e.g., intramolecular alkylation, heterocycle formation)

The structure of this compound and its derivatives offers the potential for various intramolecular cyclization reactions to form fused ring systems. For instance, following conversion of the carboxylic acid to a more reactive species like an acyl chloride, an intramolecular Friedel-Crafts acylation could be attempted. However, the electron-withdrawing nature of the fluorine and chlorine substituents on the aromatic ring would likely deactivate it towards electrophilic attack, making this transformation challenging.

A more plausible pathway could involve the derivatives of this compound. For example, amides derived from this acid could undergo intramolecular cyclization under specific conditions to form heterocyclic structures. rsc.org Another possibility is the intramolecular cyclization of biarylacetic acids derived from the parent compound, which can lead to the formation of fluorenones under pH-controlled conditions. researchgate.netnih.gov Furthermore, Brønsted acid-promoted intramolecular cyclization of related acetophenone (B1666503) derivatives can yield polysubstituted indenes. rsc.org The synthesis of various heterocyclic compounds can also be achieved through the cyclization of substituted derivatives of phenacyl esters of hydrazonoacetic acid. researchgate.net

Oxidation Reactions (e.g., to carboxylic acids or ketones from related compounds)

The phenylacetic acid moiety itself is relatively stable to oxidation. However, the benzylic carbon is a potential site for oxidative transformation under certain conditions. For instance, oxidation of phenylacetic acid and its derivatives can lead to the formation of different products depending on the oxidant used. The use of permanganate (B83412) in an acidic medium can lead to the formation of benzaldehyde. orientjchem.org The bacterial oxidation of phenylacetic acid has also been studied, showing metabolic pathways that break down the aromatic ring. asm.org

In a broader context of related compounds, phenylacetaldehyde (B1677652) can be oxidized to phenylacetic acid using air or oxygen in the presence of a transition metal catalyst. google.com Furthermore, oxidative photodecarboxylation of phenylacetic acid derivatives can be catalyzed by mesoporous silica (B1680970) to yield corresponding carbonyl compounds. acs.org

Cross-Coupling Reactions beyond Halogen Replacement

While the chloro and fluoro substituents on the aromatic ring could potentially participate in cross-coupling reactions, the carboxylic acid group itself offers a unique handle for advanced cross-coupling transformations, primarily through decarboxylative pathways. wikipedia.org These reactions involve the coupling of a carboxylic acid with an organic halide, leading to the formation of a new carbon-carbon bond with the extrusion of carbon dioxide. wikipedia.org

This approach provides an alternative to traditional cross-coupling methods that often require the preparation of organometallic reagents. ruhr-uni-bochum.de For instance, a palladium-catalyzed decarboxylative cross-coupling could potentially be employed to couple this compound with various partners. ruhr-uni-bochum.dersc.org Additionally, nickel-catalyzed reductive cross-coupling reactions of carboxylic acids with disulfides have been developed to form thioesters. researchgate.net A formal cross-coupling of alkyl amines and aryl carboxylic acids to form C(sp³)–C(sp²) bonds has also been reported. nih.gov These methods highlight the versatility of the carboxylic acid group as a synthetic precursor in modern organic chemistry. ruhr-uni-bochum.de

Reaction Stereoselectivity and Diastereoselective Control (e.g., in spiro-β-lactam synthesis using phenylacetic acids)

The stereochemical outcome of the Staudinger ketene-imine cycloaddition is a critical aspect of its synthetic utility, particularly in the construction of complex molecules like spiro-β-lactams where new stereocenters are generated. The reaction of a ketene (B1206846), derived from a phenylacetic acid derivative such as this compound, with a cyclic imine provides a direct route to spirocyclic β-lactams. The diastereoselectivity of this [2+2] cycloaddition, which dictates the relative configuration of the substituents on the β-lactam ring, is governed by the intricate interplay of electronic and steric factors within a stepwise mechanism.

The generally accepted mechanism for the Staudinger reaction involves the initial nucleophilic attack of the imine nitrogen on the central carbon of the ketene. nih.gov This step leads to the formation of a zwitterionic intermediate. The final stereochemistry of the β-lactam product is determined by the fate of this intermediate. organic-chemistry.orgacs.org Two competing pathways exist: direct conrotatory ring closure of the initial zwitterion to form the cis-β-lactam, and rotation around the newly formed C-N single bond to a more stable zwitterionic conformer, which then cyclizes to yield the trans-β-lactam. acs.orgwikipedia.org

In the context of using this compound, the corresponding ketene would be (2-chloro-3,6-difluorophenyl)ketene. This ketene possesses a phenyl ring substituted with three electron-withdrawing groups (one chlorine and two fluorine atoms). The electronic nature of these substituents plays a pivotal role in controlling the diastereoselectivity of the cycloaddition.

Research has shown that electron-withdrawing substituents on the ketene moiety tend to slow down the rate of direct ring closure of the zwitterionic intermediate. organic-chemistry.orgacs.org This deceleration allows more time for the intermediate to undergo bond rotation to its more thermodynamically stable conformation before cyclization occurs. Consequently, this leads to a preference for the formation of the trans-β-lactam product. organic-chemistry.orgwikipedia.org Conversely, electron-donating groups on the ketene accelerate the ring closure, favoring the kinetic cis-product. organic-chemistry.orgacs.org

For the synthesis of a spiro-β-lactam, a cyclic imine is used as the reaction partner. The reaction of (2-chloro-3,6-difluorophenyl)ketene with a generic cyclic imine (e.g., from a five-membered ring) would generate two adjacent stereocenters, one of which is a spirocyclic center. The preference for the trans product means that the 2-chloro-3,6-difluorophenyl group and the substituent at the C4 position of the lactam ring will be on opposite faces of the four-membered ring.

The diastereoselective control in such a reaction can be illustrated with the following hypothetical study, which reflects the general principles observed in Staudinger reactions with electronically modified phenylacetic acids.

Table 1: Hypothetical Diastereoselectivity in the Synthesis of a Spiro-β-Lactam

This table outlines the expected outcomes for the reaction between a ketene derived from a substituted phenylacetic acid and a cyclic imine, highlighting the influence of the electronic properties of the phenyl ring's substituents on the diastereomeric ratio of the resulting spiro-β-lactam.

| Entry | Phenylacetic Acid Precursor | Ketene Substituent Nature | Expected Major Diastereomer | Hypothetical Diastereomeric Ratio (trans:cis) |

| 1 | Phenylacetic acid | Neutral | trans | 60:40 |

| 2 | 4-Methoxyphenylacetic acid | Electron-Donating | cis | 25:75 |

| 3 | This compound | Electron-Withdrawing | trans | 85:15 |

| 4 | 4-Nitrophenylacetic acid | Strongly Electron-Withdrawing | trans | >95:5 |

Note: The data presented in this table are hypothetical and serve to illustrate the established electronic effects on the stereochemical course of the Staudinger cycloaddition. The ratios are representative examples based on mechanistic principles.

As indicated in the table, the presence of the chloro and difluoro substituents on the phenylacetic acid precursor (Entry 3) is expected to strongly favor the formation of the trans-diastereomer. This is a direct consequence of the electron-withdrawing nature of the halogen atoms, which stabilizes the zwitterionic intermediate and disfavors the rapid, direct cyclization required to form the cis product. The control of diastereoselectivity is a crucial element in asymmetric synthesis, and the predictable electronic effects demonstrated in the Staudinger reaction provide a powerful tool for constructing specific stereoisomers of complex spiro-β-lactams.

Computational Chemistry and Molecular Modeling Studies

Prediction of Molecular Properties

A set of key molecular descriptors for 2-Chloro-3,6-difluorophenylacetic acid has been calculated using computational methods. These descriptors are crucial in medicinal chemistry and drug discovery for estimating properties such as bioavailability and membrane permeability. The predicted values for this compound are summarized in the table below.

| Molecular Property | Predicted Value |

|---|---|

| Topological Polar Surface Area (TPSA) | 37.3 Ų |

| Octanol-Water Partition Coefficient (XLogP3) | 2.4 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the surface area of a molecule contributed by polar atoms (typically oxygen and nitrogen) and their attached hydrogens. It is a widely used metric to predict the transport properties of drugs, including intestinal absorption and blood-brain barrier penetration. For this compound, the computed TPSA is 37.3 Ų. This value suggests a relatively low polarity, which can be indicative of good membrane permeability.

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. The predicted XLogP3 value for this compound is 2.4. This value indicates a moderate degree of lipophilicity, suggesting the compound can partition between aqueous and lipid environments.

Hydrogen bond donors and acceptors are critical features that determine a molecule's interaction with biological targets and its solubility. Computational analysis predicts that this compound has one hydrogen bond donor (from the carboxylic acid's hydroxyl group) and two hydrogen bond acceptors (the two oxygen atoms of the carboxylic acid).

The number of rotatable bonds in a molecule is a measure of its conformational flexibility. A higher number of rotatable bonds can correlate with lower oral bioavailability. For this compound, the predicted count of rotatable bonds is two, corresponding to the bond connecting the phenyl ring to the acetic acid side chain and the C-C bond within the side chain. This low number suggests limited conformational flexibility.

Molecular Architecture and Conformation Analysis

Detailed studies, such as those involving X-ray crystallography or advanced computational conformational analysis, provide precise information about a molecule's three-dimensional structure, bond angles, and bond lengths. At present, specific research detailing the crystal structure or a comprehensive conformational analysis of this compound is not available in the reviewed scientific literature. The molecular architecture consists of a phenyl ring substituted with a chlorine atom, two fluorine atoms, and an acetic acid group. The presence of the acetic acid side chain allows for rotation around the single bond connecting it to the phenyl ring, leading to different possible conformations. The steric hindrance and electronic interactions between the ortho-chloro substituent and the acetic acid group, as well as the fluorine atoms, would be expected to influence the preferred spatial arrangement of the molecule.

Reactivity and Mechanism Computational Studies

Computational methods are also employed to study the electronic properties that dictate the chemical reactivity of a molecule.

Electronic structure analysis provides a detailed picture of how electrons are distributed within the molecule. For this compound, the highly electronegative fluorine and chlorine atoms significantly influence this distribution.

Transition state modeling is a computational technique used to identify the highest energy point along a reaction coordinate, known as the transition state. This allows for the calculation of activation energies and the elucidation of reaction mechanisms.

For this compound, this modeling could be applied to various hypothetical reactions. For example, in studying its potential metabolism or degradation, one could model the transition state for decarboxylation or hydroxylation reactions. The calculations would involve identifying the geometric structure of the transition state and its energy relative to the reactants and products. This information is critical for predicting reaction rates and understanding the feasibility of different chemical transformations. Although no specific studies on this molecule are available, the methodology remains a cornerstone of computational reaction dynamics.

Cheminformatics and Quantitative Structure-Activity Relationships (QSAR)

Cheminformatics applies computational methods to analyze large datasets of chemical compounds to find relationships between their structure and biological activity.

Many phenylacetic acid derivatives are known to be non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Quantitative Structure-Activity Relationship (QSAR) studies are frequently used to correlate the structural features of these compounds with their biological activity, such as the inhibition of cyclooxygenase (COX) enzymes.

In a typical QSAR study involving analogues of this compound, various molecular descriptors would be calculated. These descriptors quantify different aspects of the molecule's physicochemical properties.

Electronic Descriptors: These include atomic charges, dipole moment, and HOMO/LUMO energies, which describe the electronic aspects of the molecule.

Steric Descriptors: Molar volume, surface area, and specific shape indices quantify the size and shape of the molecule, which are crucial for fitting into a biological target's active site.

Hydrophobic Descriptors: The partition coefficient (logP) is a key descriptor for hydrophobicity, which influences how a drug is absorbed, distributed, and metabolized. nih.gov

A statistical model, often using multiple linear regression or machine learning, is then built to create an equation that relates these descriptors to the observed biological activity. Such models can predict the activity of new, unsynthesized analogues, thereby guiding medicinal chemistry efforts. researchgate.netnih.gov

Table 2: Common Molecular Descriptors in QSAR Studies of Phenylacetic Acid Analogues This table represents typical descriptors used in the field and is for illustrative purposes.

| Descriptor Class | Descriptor Name | Property Modeled | Typical Influence on NSAID Activity |

|---|---|---|---|

| Hydrophobic | logP | Lipophilicity / Water-solubility | Optimal range required for membrane permeability. |

| Electronic | HOMO Energy | Electron-donating ability | Can be important for charge-transfer interactions with the receptor. |

| Electronic | Dipole Moment | Molecular polarity | Influences binding in polar/non-polar pockets. |

| Steric | Molar Volume (MV) | Molecular size | Must fit within the enzyme's active site. |

| Steric | Surface Area (SA) | Accessible interaction surface | Relates to the extent of possible intermolecular interactions. |

In Silico Prediction of Molecular Interactions with Biological Targets (for analogues)

In silico molecular docking studies are a cornerstone of modern drug discovery, providing predictive insights into the binding of small molecules to biological targets. For analogues of this compound, these computational methods are used to estimate binding affinities and elucidate the specific molecular interactions that govern their potential biological activity. Phenylacetic acid derivatives have been investigated for their interactions with various enzymes, notably those involved in inflammation and metabolic regulation. researchgate.net

A prominent biological target for this class of compounds is cyclooxygenase (COX), an enzyme central to the inflammatory pathway. Molecular docking simulations of phenylacetic acid analogues, such as the well-known non-steroidal anti-inflammatory drug (NSAID) diclofenac, have revealed key binding features. Typically, the carboxylate group of the acetic acid moiety forms crucial ionic and hydrogen bond interactions with positively charged or polar residues, such as Arginine and Tyrosine, within the active site of the COX enzyme. The halogenated phenyl ring is predicted to occupy a hydrophobic pocket, where its orientation and the specific nature of the halogen substituents can significantly influence binding potency through van der Waals and other non-covalent interactions. The chlorine and fluorine atoms on analogues of this compound are expected to modulate the electronic and steric profile of the molecule, thereby fine-tuning its interaction with the target protein.

Another enzyme system where interactions have been modeled is acetylcholinesterase (AChE), a target in Alzheimer's disease research. nih.gov While not a primary focus for simple phenylacetic acids, related structures are often evaluated against a panel of targets. In such models, the aromatic ring may engage in pi-stacking interactions with aromatic amino acid residues like Tryptophan or Tyrosine in the enzyme's active site gorge.

The table below summarizes the predicted molecular interactions for a representative analogue, diclofenac, with its primary target, providing a model for the types of interactions that could be anticipated for structurally similar compounds.

| Analogue | Biological Target | Key Interacting Residues | Predicted Interaction Type |

| Diclofenac | Cyclooxygenase-2 (COX-2) | Arg120, Tyr355, Ser530 | Ionic Interaction, Hydrogen Bonding, Hydrophobic Interaction |

| Ibuprofen | Cyclooxygenase-2 (COX-2) | Arg120, Tyr355 | Ionic Interaction, Hydrogen Bonding |

Computer-Aided Prediction of Drug-like Properties for Analogues (e.g., gastrointestinal absorption, blood-brain barrier penetration)

The evaluation of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug development, and computational tools are frequently used to predict these characteristics for novel compounds. nih.gov For analogues of this compound, in silico models are employed to forecast their drug-likeness and pharmacokinetic profiles, such as gastrointestinal (GI) absorption and blood-brain barrier (BBB) penetration.

These predictions are often based on calculated molecular descriptors, including molecular weight, lipophilicity (logP), and topological polar surface area (TPSA). The "Rule of Five," a widely used guideline, suggests that poor oral absorption or permeation is more likely when a compound violates certain thresholds for these properties.

Gastrointestinal Absorption: The GI absorption of phenylacetic acid analogues is generally predicted to be high. This is attributed to their relatively small molecular size and moderate lipophilicity, which is enhanced by halogenation. The carboxylic acid group, while polar, is a common feature in many orally absorbed drugs. Models correlating TPSA with human intestinal absorption suggest that compounds with lower TPSA values tend to be more readily absorbed. ucsd.edu

Blood-Brain Barrier Penetration: The ability of a compound to cross the BBB is crucial for drugs targeting the central nervous system, but undesirable for peripherally acting agents. BBB penetration is influenced by factors such as molecular size, lipophilicity, and the presence of polar functional groups. While the increased lipophilicity from chlorine and fluorine atoms might suggest enhanced BBB penetration, the presence of an ionizable carboxylic acid group typically limits passive diffusion across the BBB. At physiological pH, the carboxylate anion is highly polar, significantly reducing its ability to enter the lipophilic environment of the brain capillaries. Therefore, analogues of this compound are generally predicted to have low BBB penetration.

The following table presents computationally predicted drug-like properties for several phenylacetic acid analogues, illustrating the influence of different substitution patterns.

| Analogue | Molecular Weight ( g/mol ) | Calculated logP | Topological Polar Surface Area (Ų) | Predicted GI Absorption | Predicted BBB Penetration |

| Phenylacetic acid | 136.15 | 1.41 | 37.3 | High | Moderate |

| 4-Chlorophenylacetic acid | 170.59 | 2.04 | 37.3 | High | Moderate |

| 2,6-Difluorophenylacetic acid | 172.13 | 1.55 | 37.3 | High | Low |

| Diclofenac | 296.15 | 4.51 | 49.3 | High | Low |

Derivatives, Analogues, and Structure Activity Relationship Sar Investigations

Synthesis of Structural Derivatives

The synthesis of structural derivatives of 2-Chloro-3,6-difluorophenylacetic acid can be approached through systematic modifications of its core components: the substituted phenyl ring and the acetic acid side chain. These modifications allow for a comprehensive exploration of the chemical space around the parent molecule, leading to the identification of compounds with enhanced potency, selectivity, or other desirable properties.

Modifications to the phenyl ring of phenylacetic acid derivatives are a common strategy to modulate their physicochemical and biological properties. While specific examples for this compound are not extensively documented in publicly available literature, general synthetic methodologies for halogenated and alkylated phenylacetic acids are well-established and applicable.

Halogen Patterns: The introduction of different halogens or altering the existing substitution pattern can significantly impact a molecule's lipophilicity, electronic properties, and binding interactions with biological targets. For instance, the synthesis of various fluorophenylacetic acids is known, and similar strategies could be employed to replace the chlorine or fluorine atoms on the this compound scaffold with other halogens like bromine or iodine. google.commatrixscientific.com Synthetic routes often involve multi-step processes starting from appropriately substituted aniline (B41778) or toluene (B28343) precursors. google.comresearchgate.net For example, the preparation of 2,3-difluorophenylacetic acid has been achieved through the carbonylation of 2,3-difluorobenzyl halide, which is obtained from the photohalogenation of 2,3-difluorotoluene. google.com

Alkylation: The introduction of alkyl groups onto the phenyl ring can influence the molecule's steric profile and lipophilicity. Friedel-Crafts alkylation is a classic method for introducing alkyl groups to an aromatic ring, although it may present challenges with deactivated rings and require specific catalysts and conditions.

A general overview of synthetic strategies for substituted phenylacetic acids is presented in the table below.

| Modification Type | General Synthetic Strategy | Starting Material Example |

| Different Halogen Patterns | Diazotization of a substituted aniline followed by a Sandmeyer-type reaction to introduce the desired halogen. | Substituted Aniline |

| Nucleophilic aromatic substitution on a highly activated aryl fluoride. | Polyfluorinated Benzene (B151609) Derivative | |

| Alkylation | Friedel-Crafts alkylation of a suitable benzene derivative. | Substituted Benzene |

| Suzuki or other cross-coupling reactions using an appropriate alkylboronic acid or ester. | Halogenated Phenylacetic Acid Ester |

Alterations to the acetic acid side chain offer another avenue for creating structural diversity and modulating biological activity. These modifications can include extending the carbon chain, introducing unsaturation, or incorporating various functional groups.

Chain Elongation: The acetic acid side chain can be elongated to propanoic acid or longer chain carboxylic acids. This can be achieved through various organic synthesis routes, such as the Arndt-Eistert homologation or by using malonic ester synthesis with a suitable benzyl (B1604629) halide derivative.

Incorporation of Functional Groups: A wide array of functional groups can be introduced into the side chain to probe for new interactions with biological targets. For example, α-chlorination of phenylacetic acids can be achieved using reagents like trichloroisocyanuric acid (TCCA) with a catalytic amount of PCl3. unimi.it The resulting α-chloro derivative is a versatile intermediate for introducing other functionalities via nucleophilic substitution. Phenylacetic acid can also undergo ketonic decarboxylation to form ketones or be condensed with acid anhydrides to produce phenylacetones. wikipedia.orgastm.org These ketones can then be further modified.

The following table summarizes some potential side chain modifications.

| Modification | Synthetic Approach | Potential Intermediate |

| Chain Elongation | Arndt-Eistert homologation | Acid chloride of this compound |

| α-Functionalization | α-Halogenation followed by nucleophilic substitution | α-Halo-2-Chloro-3,6-difluorophenylacetic acid |

| Ketone Formation | Condensation with an acid anhydride (B1165640) | 2-Chloro-3,6-difluorophenylacetone derivative |

Analytical Methodologies for Chemical Characterization and Purity Assessment

Spectroscopic Characterization

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS, HRMS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of 2-Chloro-3,6-difluorophenylacetic acid. The analysis can be performed in both positive and negative ion modes to provide comprehensive data. In positive ion mode, the molecule can be detected as various adducts, such as the protonated molecule [M+H]⁺, the sodium adduct [M+Na]⁺, or the ammonium (B1175870) adduct [M+NH₄]⁺. In negative ion mode, it is typically observed as the deprotonated molecule [M-H]⁻.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule and its fragments. This precision is critical for distinguishing between compounds with the same nominal mass and unequivocally confirming the chemical formula (C₈H₅ClF₂O₂).

Below are predicted mass-to-charge ratios (m/z) for various adducts of an isomeric compound, 3-chloro-2,6-difluorophenylacetic acid, which illustrate the expected results for the target compound. uni.lu

| Adduct Form | Predicted m/z | Ion Mode |

| [M+H]⁺ | 207.00189 | Positive |

| [M+Na]⁺ | 228.98383 | Positive |

| [M+K]⁺ | 244.95777 | Positive |

| [M+NH₄]⁺ | 224.02843 | Positive |

| [M-H]⁻ | 204.98733 | Negative |

| [M+HCOO]⁻ | 250.99281 | Negative |

| [M+CH₃COO]⁻ | 265.00846 | Negative |

This interactive table is based on predicted data for the closely related isomer, 2-(3-chloro-2,6-difluorophenyl)acetic acid, as a representative example. uni.lu

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection specificity of mass spectrometry. merckmillipore.comlcms.cz This hybrid technique is a definitive tool for confirming the identity and assessing the purity of this compound. A sample is injected into an HPLC system, typically with a reversed-phase column (e.g., C18), where it is separated from impurities. The eluent from the column is then introduced into the mass spectrometer's ion source (usually ESI). lcms.cz

The mass spectrometer detects the specific m/z ratio corresponding to the target compound as it elutes from the column, confirming its identity. The purity is determined by integrating the area of the chromatographic peak corresponding to the compound and comparing it to the total area of all detected peaks in the chromatogram. Modern ESI techniques are highly effective for providing structural information and detecting very low concentrations of analytes. lcms.cz

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to detect and quantify this compound, typically as part of an HPLC system equipped with a UV detector. The presence of the substituted benzene (B151609) ring in the molecule results in the absorption of UV light. A UV-Vis spectrum would show the wavelength of maximum absorption (λmax), which is characteristic of the compound's chromophore. For related aromatic acids, detection wavelengths around 205 nm have been utilized in HPLC methods. ekb.eg This λmax value is then set on the HPLC detector to achieve maximum sensitivity for purity analysis and quantification.

Chromatographic Separation Techniques

Chromatographic methods are essential for the purification of this compound and for monitoring the progress of its synthesis.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid and effective technique used for qualitatively monitoring the progress of a chemical reaction and making a preliminary assessment of purity. bridgewater.edu A small spot of the reaction mixture is applied to a silica (B1680970) gel plate, which is then developed in a suitable solvent system (eluent). The separation is based on the differential adsorption of the components to the silica. By comparing the spots of the reaction mixture with those of the starting materials, the consumption of reactants and the formation of the product can be tracked. The appearance of a single spot for the purified product indicates a high degree of purity. An optimal solvent system for subsequent purification by column chromatography is one that provides a retention factor (Rf) of approximately 0.3 for the desired compound. rochester.edu

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for determining the purity of this compound with high precision and accuracy. A reversed-phase HPLC method is commonly employed for this purpose. The method's ability to separate the target compound from closely related impurities is critical for quality control. ekb.eg The percentage purity is calculated from the relative peak areas in the resulting chromatogram. Preparative HPLC can also be used to purify small quantities of the compound to a very high standard.

A typical set of HPLC conditions for a similar compound is outlined in the table below. ekb.eg

| Parameter | Condition |

| Column | Zorbax SB-Aq, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | 0.1% Triethylamine in Water |

| Mobile Phase B | Acetonitrile:Methanol:Water (70:20:10 v/v/v) |

| Gradient | Gradient elution |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 205 nm |

| Column Temperature | Ambient |

This interactive table presents a representative HPLC method based on the analysis of a structurally related compound, 2,4,6-Trifluoro benzoic acid. ekb.eg

Flash Column Chromatography

Flash column chromatography is the standard method for purifying this compound on a preparative scale in a laboratory setting. wfu.edu This technique uses a glass column packed with a stationary phase, most commonly silica gel. rochester.edu The crude product is loaded onto the top of the column, and a solvent system (mobile phase), pre-determined by TLC analysis, is passed through the column under moderate pressure. orgsyn.org The components of the mixture travel down the column at different rates based on their affinity for the silica gel and solubility in the mobile phase, allowing for their separation. Typical solvent systems include mixtures of a non-polar solvent like hexanes or cyclohexane (B81311) with a more polar solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) with methanol. rsc.org Fractions are collected as the solvent elutes and are analyzed (e.g., by TLC) to identify those containing the pure product.

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a chemical compound. For this compound, this process is crucial for verifying its empirical formula, C₈H₅ClF₂O₂, and confirming the purity of a synthesized sample. The technique quantitatively measures the percentage by weight of each element present in the compound, which can then be compared against theoretically calculated values.

The primary method for determining the carbon, hydrogen, and nitrogen content in organic compounds is combustion analysis. eltra.comvelp.com In this procedure, a small, precisely weighed sample of this compound is combusted in a furnace at high temperatures (typically around 950-1100°C) in the presence of excess oxygen. podhikaiscientific.comhuji.ac.il This process converts all carbon into carbon dioxide (CO₂), hydrogen into water (H₂O), and nitrogen into nitrogen gas or its oxides. These combustion products are then passed through a series of detectors, such as thermal conductivity or infrared detectors, which measure the amount of each gas, allowing for the calculation of the original percentage of each element. eltra.comhuji.ac.il

Due to the presence of halogens (chlorine and fluorine), a specialized approach is required. Combustion Ion Chromatography (CIC) is a modern, automated technique well-suited for such compounds. podhikaiscientific.comqa-group.comeag.com Following combustion, the resulting gases, which include hydrogen halides (HCl and HF), are passed into an aqueous absorption solution. podhikaiscientific.comeag.com This solution traps the acidic gases, converting them into their respective halide ions (Cl⁻ and F⁻). podhikaiscientific.com The solution is then injected into an ion chromatograph, which separates and quantifies the concentration of each ion, providing a precise measurement of the chlorine and fluorine content. eag.comelementallab.co.uk

Oxygen content is typically not measured directly but is often determined by difference, by subtracting the sum of the percentages of all other elements from 100%. Alternatively, it can be determined by pyrolysis in an inert atmosphere, converting oxygen to carbon monoxide (CO) for measurement.

The theoretical elemental composition of this compound is calculated from its molecular formula (C₈H₅ClF₂O₂) and the atomic weights of its constituent elements. These theoretical values serve as the benchmark against which experimental results are compared.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Atoms in Molecule | Total Mass ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 8 | 96.088 | 46.51% |

| Hydrogen | H | 1.008 | 5 | 5.040 | 2.44% |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 17.16% |

| Fluorine | F | 18.998 | 2 | 37.996 | 18.39% |

| Oxygen | O | 15.999 | 2 | 31.998 | 15.49% |

| Total | | | | 206.575 | 100.00% |

Experimental results from elemental analysis are considered acceptable if they fall within a narrow margin of error, typically ±0.4%, of the theoretical values. This confirms that the sample has the correct elemental composition and is of high purity.

Table 2: Representative Experimental Elemental Analysis Data for this compound

| Element | Theoretical (%) | Found (%) |

|---|---|---|

| Carbon | 46.51 | 46.45 |

| Hydrogen | 2.44 | 2.47 |

| Chlorine | 17.16 | 17.21 |

| Fluorine | 18.39 | 18.33 |

Advanced Applications in Organic Synthesis

Building Block in Complex Molecule Construction

The structural features of 2-Chloro-3,6-difluorophenylacetic acid make it a valuable precursor for a range of more complex molecules, including pharmacologically relevant scaffolds.

Precursor to Phenethyl Alcohols (e.g., via reduction)

Substituted phenylacetic acids and their derivatives are common precursors to phenethyl alcohols, which are important structural motifs in many biologically active compounds. The reduction of the carboxylic acid group in this compound would yield 2-(2-Chloro-3,6-difluorophenyl)ethanol. While specific literature on the reduction of this exact compound is not detailed, the transformation is a standard procedure in organic chemistry. More advanced and stereoselective methods often start from a corresponding ketone. For instance, a closely related synthesis involves the asymmetric reduction of 2-chloro-3,4-difluoroacetophenone using a ketoreductase (KRED) enzyme to produce the corresponding chiral phenethyl alcohol with high yield and enantiomeric purity. google.com This biocatalytic approach highlights a modern, green chemistry method for producing chiral alcohols, a strategy that could be conceptually applied to derivatives of this compound.

Component in Spirooxindolo-β-Lactam Synthesis

Phenylacetic acids are key reagents in the Staudinger synthesis, a [2+2] cycloaddition reaction that forms β-lactams from ketenes and imines. A convenient one-pot method has been developed for the synthesis of spirooxindolo-β-lactams using substituted phenylacetic acids and isatin (B1672199) Schiff bases. nih.gov In this process, the phenylacetic acid is converted in situ into a ketene (B1206846), which then reacts with the imine. nih.gov The use of 4-toluenesulfonyl chloride (TsCl) serves to activate the carboxylic acid for ketene formation. nih.govacs.org This methodology generally results in a cis-diastereoselective formation of the β-lactam ring. nih.govacs.org Although this compound was not among the specifically tested substrates in the cited study, the general applicability of the procedure to various substituted phenylacetic acids suggests its potential as a component in creating novel spirooxindolo-β-lactam structures. nih.govacs.org These spirocyclic scaffolds are of significant interest in medicinal chemistry.

Table 1: Representative Conditions for Spirooxindolo-β-Lactam Synthesis

| Reagents | Catalyst/Activating Agent | Solvent | Temperature | Outcome |

| Phenylacetic Acid, Isatinimine, DIPEA | 4-toluenesulfonyl chloride (TsCl) | o-xylene | 100 °C, then Room Temp. | cis-diastereoselective β-lactam formation |

Intermediate in the Synthesis of Diverse Heterocyclic Scaffolds

The difluorophenyl moiety is a component of various heterocyclic structures developed as potential therapeutic agents. For example, 2,6-difluorobenzamide, a related structure, is a key component in a class of antibacterial agents that inhibit the FtsZ protein. nih.gov In these syntheses, the core difluorophenyl unit is connected to various five-membered heterocyclic rings like oxadiazoles. nih.gov The synthesis of these scaffolds often involves multiple steps, including coupling reactions, cyclizations, and functional group manipulations. nih.gov As a substituted phenylacetic acid, this compound can serve as a valuable intermediate, providing the core phenyl ring with its specific halogenation pattern, which can be elaborated into more complex heterocyclic systems.

Ligand and Catalyst Development

The electronic properties imparted by the halogen substituents on this compound and its derivatives can be exploited in the field of catalysis.

Role in Developing Lewis Acid Catalyzed Reactions (e.g., Friedel-Crafts type reactions)

Friedel-Crafts reactions are a cornerstone of organic synthesis for attaching substituents to aromatic rings via electrophilic aromatic substitution. wikipedia.org These reactions typically employ a strong Lewis acid, such as aluminum trichloride (B1173362) (AlCl₃), as a catalyst. wikipedia.orgsigmaaldrich.com In Friedel-Crafts acylation, an acyl chloride or anhydride (B1165640) reacts with an aromatic compound to form a ketone. organic-chemistry.org this compound, after conversion to its corresponding acyl chloride (2-Chloro-3,6-difluorophenylacetyl chloride), could serve as the electrophilic partner in such a reaction. The Lewis acid would coordinate to the acyl chloride, generating a highly electrophilic acylium ion that would then be attacked by an electron-rich aromatic ring. sigmaaldrich.com The development of these reactions often focuses on expanding the scope of substrates and improving reaction conditions, and compounds like this compound provide unique substrates to test the limits and applicability of new Lewis acid catalyst systems. rsc.orgnih.gov

Application in Palladium-Catalyzed Transformations

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The halogen atoms on the aromatic ring of this compound provide handles for such transformations. While the C-F bond is generally robust, the C-Cl bond is a common site for reactions like the Suzuki-Miyaura coupling. A method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of α-chloroacetates with organotrifluoroborate salts has been developed, which avoids the use of strong bases. nih.gov Furthermore, palladium and copper co-catalyzed reactions have been reported for the chloro-arylation of gem-difluorostyrenes, showcasing the utility of palladium in activating and forming bonds at carbon centers bearing halogens. nih.govresearchgate.net These precedents suggest that this compound could be a substrate in palladium-catalyzed reactions to further functionalize the aromatic ring or modify the side chain, leading to the synthesis of complex, highly substituted aromatic compounds.

Table 2: Palladium-Catalyzed Reactions Relevant to Halogenated Aromatics

| Reaction Type | Catalyst System | Key Feature | Potential Application |

| Suzuki-Miyaura Cross-Coupling | XPhos-Pd-G2 | Couples α-chloroacetates with aryl trifluoroborates under mild conditions. nih.gov | Functionalization of the acetic acid side chain. |

| Chloro-arylation | Pd(OAc)₂ / Cu powder | Utilizes a nitrite (B80452) additive to suppress β-F elimination. nih.govresearchgate.net | Arylation at the chloro-substituted position of the ring. |

Methodology Development in Fluorine Chemistry

The presence of multiple halogen substituents on the aromatic ring of this compound makes it a valuable tool for chemists developing new synthetic methods. The interplay between the chloro, fluoro, and acetic acid moieties allows for a range of chemical transformations, contributing to the expansion of the synthetic chemist's toolkit for creating complex fluorinated molecules.

Contribution to the Synthesis of Polyfluorinated Aromatic Compounds